4-Isothiazolecarboxamide, 5,5'-dithiobis(3-chloro-
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Overview
Description
4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) is a compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) typically involves the reaction of 3-chloroisothiazole with a disulfide reagent under controlled conditions. The reaction is carried out in an inert organic solvent, such as an aromatic hydrocarbon or a halogenated aliphatic hydrocarbon, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control over reaction conditions, including temperature, pressure, and solvent composition. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein thiol modifications and redox biology.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) involves its interaction with thiol groups in proteins. The compound can form disulfide bonds with cysteine residues, leading to the modification of protein function. This interaction is particularly relevant in the inhibition of enzymes like HDACs, where the compound blocks the active site and prevents substrate binding .
Comparison with Similar Compounds
3,4-Dihaloisothiazolo[4,5,d]isothiazole: Another compound with a similar isothiazole structure but different halogen substitutions.
5,5’-Dithiobis(2-nitrobenzoic acid):
Uniqueness: 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) is unique due to its specific disulfide linkage and chloro substitution, which confer distinct chemical reactivity and biological activity. Its ability to selectively modify protein thiols makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
CAS No. |
1032-07-1 |
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Molecular Formula |
C8H4Cl2N4O2S4 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-[(4-carbamoyl-3-chloro-1,2-thiazol-5-yl)disulfanyl]-3-chloro-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H4Cl2N4O2S4/c9-3-1(5(11)15)7(17-13-3)19-20-8-2(6(12)16)4(10)14-18-8/h(H2,11,15)(H2,12,16) |
InChI Key |
NIKVGLIDATUONO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SN=C1Cl)SSC2=C(C(=NS2)Cl)C(=O)N)C(=O)N |
Origin of Product |
United States |
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